(s)-Isobutyl 2-aminopropanoate hcl

Vue d'ensemble

Description

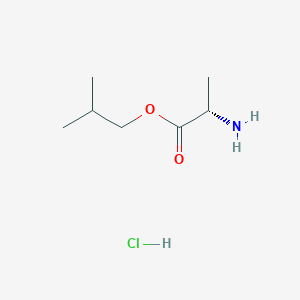

“(s)-Isobutyl 2-aminopropanoate hcl” is a chemical compound with the molecular formula C7H16ClNO2 . It is listed under various synonyms such as “(S)-isobutyl 2-aminopropanoate hydrochloride” and "2-methylpropyl (2S)-2-aminopropanoate hydrochloride" .

Molecular Structure Analysis

The molecular structure of “(s)-Isobutyl 2-aminopropanoate hcl” includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl). The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-Isobutyl 2-aminopropanoate hcl” include its molecular weight, which is 181.66 . Other properties such as melting point, boiling point, and density can be found in chemical databases .Applications De Recherche Scientifique

Gas Chromatographic Analysis Applications

- (S)-Isobutyl 2-aminopropanoate HCL, specifically its esters, are used in gas chromatographic analysis. Mackenzie and Tenaschuk (1979) and S. Mackenzie (1987) explored the quantitative formation of N(O,S)-heptafluorobutyryl isobutyl amino acids for gas chromatographic analysis, emphasizing the impact of temperature, reaction time, and HCL concentration on the formation of isobutyl esters of protein amino acids (Mackenzie & Tenaschuk, 1979); (Mackenzie, 1987).

Biofuel Production

- Bastian et al. (2011) discussed the role of (S)-Isobutyl 2-aminopropanoate HCL in biofuel production, particularly in the context of isobutanol (2-methylpropan-1-ol), a leading candidate biofuel. They highlighted the modification of an amino acid pathway in a recombinant organism for glucose to isobutanol conversion, focusing on the engineering of cofactor dependence to overcome obstacles in biofuel commercialization (Bastian et al., 2011).

Pharmacological Research

- The derivative of (S)-Isobutyl 2-aminopropanoate HCL, diacetolol, was the focus of a study by Gourmel et al. (1981) in which they developed a radioimmunoassay for plasma diacetolol assessment. This method has implications for pharmacological testing, particularly in the context of analyzing metabolites with anti-arrhythmic and β-blocking properties (Gourmel et al., 1981).

Propriétés

IUPAC Name |

2-methylpropyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-10-7(9)6(3)8;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXKMZBUNUSFPQ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

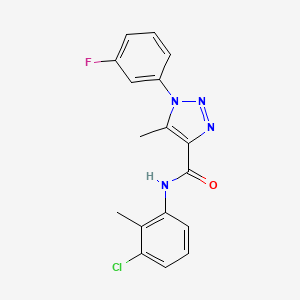

![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)

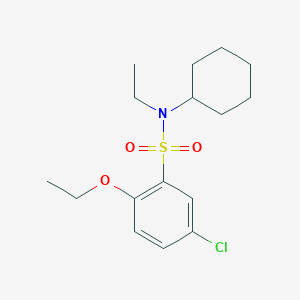

![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

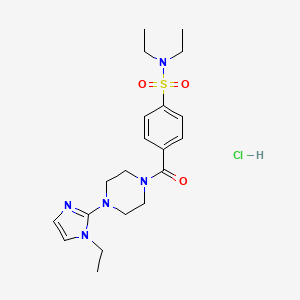

![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)

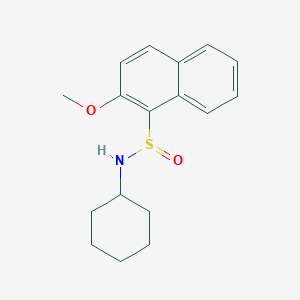

![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2946631.png)

![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)